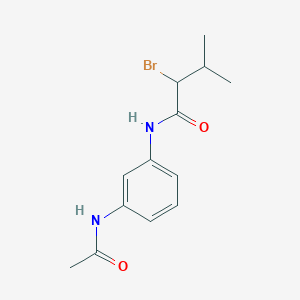
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, an acetamido group, and a methylbutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide typically involves the bromination of an appropriate precursor, followed by acylation and amidation reactions. The general synthetic route can be summarized as follows:
Bromination: The precursor compound, such as 3-methylbutanamide, is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Acylation: The brominated intermediate is then subjected to acylation with acetic anhydride or acetyl chloride to introduce the acetamido group.
Amidation: Finally, the acylated intermediate undergoes amidation with an appropriate amine, such as aniline, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and batch reactions with rigorous quality control measures.
化学反応の分析
Types of Reactions
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like primary or secondary amines.
科学的研究の応用
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
類似化合物との比較
Similar Compounds
- 2-bromo-N-(3-acetamidophenyl)-5-fluorobenzamide
- 2-bromo-N-(3-acetamidophenyl)-6-methylpyridine-3-carboxamide
- 2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide
Uniqueness
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of a methylbutanamide moiety, which distinguishes it from other similar compounds
特性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-2-bromo-3-methylbutanamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-8(2)12(14)13(18)16-11-6-4-5-10(7-11)15-9(3)17/h4-8,12H,1-3H3,(H,15,17)(H,16,18) |
InChIキー |
CMLJWEIGIDDHIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)NC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)
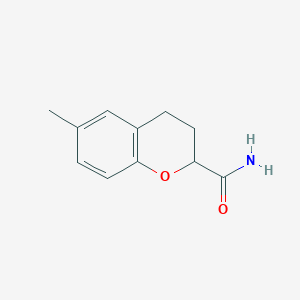
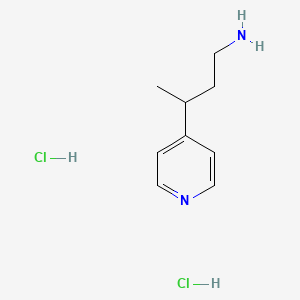
![Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate](/img/structure/B15128651.png)
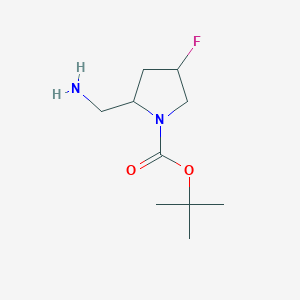
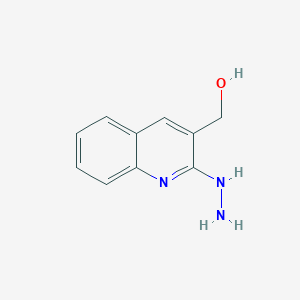
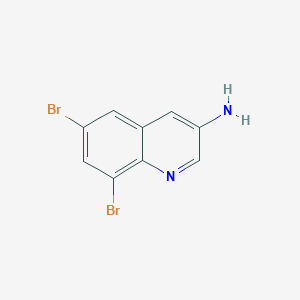
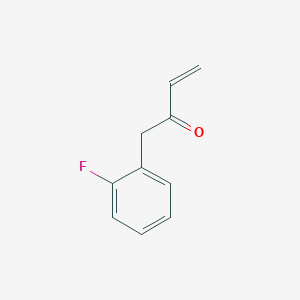
![4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride](/img/structure/B15128689.png)
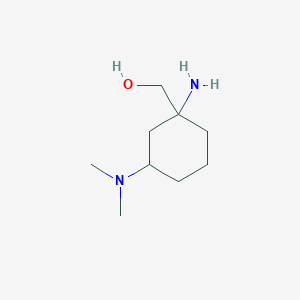
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)

